

Nicotinoyl Azide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Nicotinoyl azide

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Abstract

This technical guide provides an in-depth exploration of **nicotinoyl azide**, a versatile chemical probe with significant applications in biochemical research, particularly in the structural analysis of RNA. The document details its historical discovery, synthesis protocols, physicochemical properties, and its pivotal role in advanced methodologies such as Light-Activated Structural Examination of RNA (LASER). Experimental procedures are outlined, and quantitative data is presented in a structured format. Furthermore, key chemical transformations and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this important molecule.

Introduction and Historical Context

The discovery of **nicotinoyl azide** is intrinsically linked to the pioneering work of German chemist Theodor Curtius on acyl azides and the subsequent reaction that bears his name, the Curtius rearrangement. In 1890, Curtius first reported the thermal decomposition of an acyl azide to an isocyanate, a reaction that has since become a cornerstone of organic synthesis for the preparation of primary amines, carbamates, and ureas.^{[1][2][3][4]} While the exact date of the first synthesis of **nicotinoyl azide** is not prominently documented, its conceptualization and synthesis are a direct extension of Curtius's foundational research on the reaction of acyl hydrazides with nitrous acid to form acyl azides.^[5]

Nicotinoyl azide has gained prominence in modern biochemistry as a photoactivatable probe. Upon irradiation with UV light, it forms a highly reactive nitrene intermediate, which can selectively react with solvent-accessible purine nucleobases in RNA.^[6] This property is harnessed in techniques like Light-Activated Structural Examination of RNA (LASER) to provide high-resolution insights into RNA structure and interactions within a cellular context.^{[1][7]}

Physicochemical and Spectroscopic Data

Nicotinoyl azide is a white to light yellow crystalline solid.^[7] Comprehensive characterization is crucial for its application in sensitive biochemical assays.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ N ₄ O	^[6]
Molecular Weight	148.12 g/mol	^[8]
Melting Point	46-50 °C	^[7]
Appearance	White to light yellow powder/crystal	^[7]
IR Absorption (N ₃ stretch)	~2100-2250 cm ⁻¹	^{[5][9]}

Note: Detailed ¹H and ¹³C NMR spectral data for **nicotinoyl azide** are not readily available in public repositories. Researchers should perform their own spectral characterization upon synthesis to confirm identity and purity. For reference, the spectral data for the precursor, nicotinic acid hydrazide, and the parent compound, nicotinic acid, are well-documented.^{[10][11][12]}

Synthesis of Nicotinoyl Azide

The synthesis of **nicotinoyl azide** is typically a multi-step process starting from nicotinic acid. The general pathway involves the conversion of nicotinic acid to a more reactive derivative (e.g., an ester or acid chloride), followed by reaction with hydrazine to form nicotinic acid hydrazide, which is then converted to the final azide product.

Synthesis of Nicotinic Acid Hydrazide (Precursor)

Two common methods for the synthesis of nicotinic acid hydrazide are presented below.

Method A: From Nicotinoyl Chloride[\[13\]](#)[\[14\]](#)

- **Synthesis of Nicotinoyl Chloride:** A mixture of nicotinic acid (0.03 mol) and phosphorous pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C. The solvent is then removed by distillation to yield solid nicotinoyl chloride.
- **Synthesis of Nicotinic Acid Hydrazide:** To the nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The resulting mixture is stirred for 5 hours at room temperature. The solid product is collected, washed with 10% aqueous sodium bicarbonate, and dried under vacuum. Recrystallization from methanol can be performed for purification.

Method B: From Methyl Nicotinate[\[15\]](#)

- **Esterification of Nicotinic Acid:** Nicotinic acid is esterified to methyl nicotinate using standard methods, such as refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- **Hydrazinolysis of Methyl Nicotinate:** The resulting methyl nicotinate is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield nicotinic acid hydrazide.

Synthesis of Nicotinoyl Azide from Nicotinic Acid Hydrazide

This final step involves the diazotization of the hydrazide with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures.

Experimental Protocol:

- **Materials:** Nicotinic acid hydrazide, sodium nitrite, hydrochloric acid (or other suitable acid), water, ice, organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
- **Procedure:**

- Dissolve nicotinic acid hydrazide in a dilute aqueous acid solution (e.g., 1 M HCl) and cool the mixture to 0-5°C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred hydrazide solution, maintaining the temperature below 5°C. The addition of sodium nitrite leads to the in situ formation of nitrous acid, which reacts with the hydrazide.
- Stir the reaction mixture at 0-5°C for a specified time (typically 15-30 minutes) after the addition is complete.
- The resulting **nicotinoyl azide** may precipitate from the solution or can be extracted with a suitable organic solvent.
- The organic extracts are then washed with a cold, dilute sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure at low temperature to yield the **nicotinoyl azide** product.

Note: **Nicotinoyl azide** is a potentially explosive compound and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding heat, friction, and shock. It is recommended to prepare it in small quantities and use it directly in the next step whenever possible.

Application in Light-Activated Structural Examination of RNA (LASER)

Nicotinoyl azide is a key reagent in the LASER and LASER-Seq techniques for probing RNA structure.^{[1][7]} The workflow involves the photoactivation of **nicotinoyl azide** to generate a reactive nitrene that modifies solvent-accessible purine bases in RNA.

Experimental Workflow for LASER-Seq

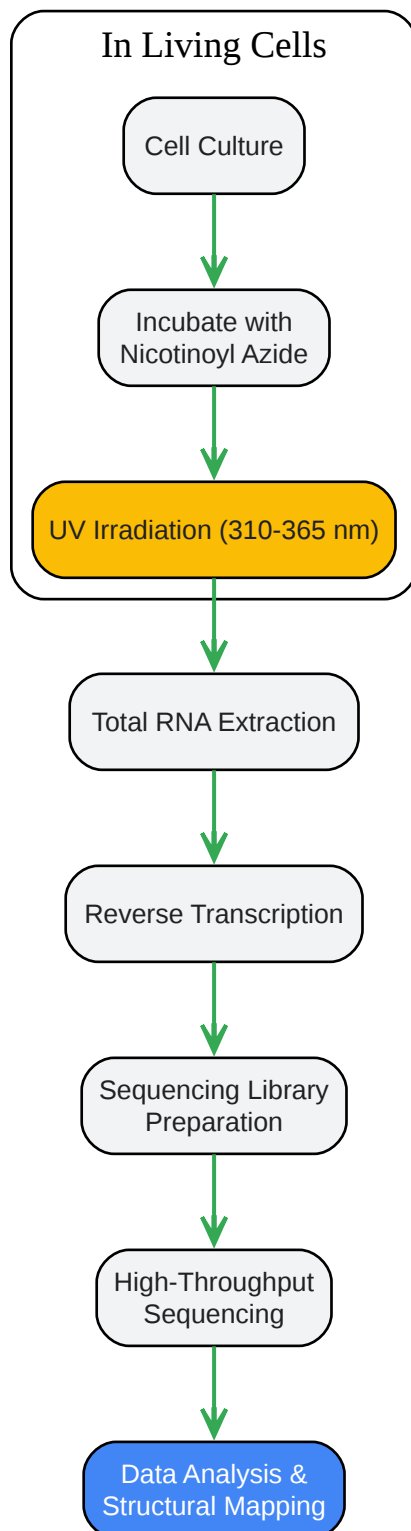
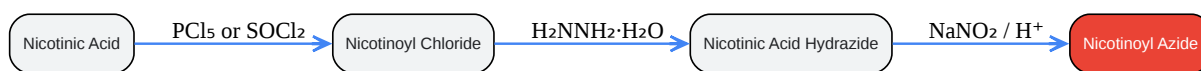
The following is a generalized protocol for LASER-Seq in living cells.

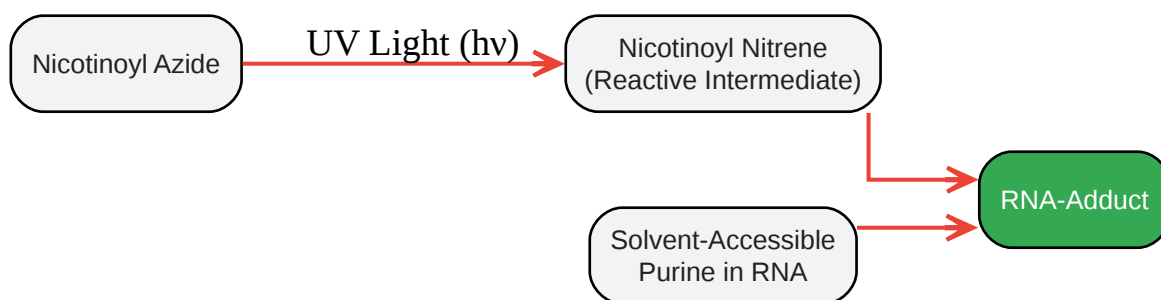
- Cell Culture and Probe Incubation:
 - Cells are cultured to the desired density.

- **Nicotinoyl azide** (from a stock solution in DMSO) is added to the cell culture medium to a final concentration typically in the low millimolar range.
- Cells are incubated with the probe for a short period to allow for cellular uptake.
- UV Irradiation:
 - The cell suspension is irradiated with UV light (typically around 310-365 nm) on ice for a defined period. This step activates the **nicotinoyl azide** to form the reactive nitrene.
- RNA Extraction and Reverse Transcription:
 - Total RNA is extracted from the cells using a standard protocol.
 - The extracted RNA is used as a template for reverse transcription. The sites of purine modification by the nicotinoyl nitrene cause the reverse transcriptase to stall or misincorporate nucleotides, generating either truncated cDNAs or mutations in the cDNA sequence.
- Library Preparation and Sequencing:
 - The resulting cDNA is used to prepare a library for high-throughput sequencing.
 - Sequencing data is analyzed to identify the positions of reverse transcription stops or mutations, which correspond to the sites of RNA modification.
- Data Analysis:
 - The modification sites are mapped onto the RNA sequence. The frequency of stops or mutations at each position provides a quantitative measure of the solvent accessibility of that purine base.

Diagrams

Synthesis Pathway of Nicotinoyl Azide





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